Cas no 1805404-69-6 (4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde)

4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive aldehyde group, a chloro substituent, and a difluoromethyl group, enabling selective functionalization for the development of complex molecules. The methoxy group enhances solubility and stability, while the difluoromethyl moiety contributes to bioactivity, making it valuable in the design of bioactive compounds. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic scaffolds. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde structure
1805404-69-6 structure
Product name:4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde
CAS No:1805404-69-6
MF:C8H6ClF2NO2
MW:221.588548183441
CID:4872072

4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde
    • Inchi: 1S/C8H6ClF2NO2/c1-14-5-2-12-4(3-13)6(7(5)9)8(10)11/h2-3,8H,1H3
    • InChI Key: MUNUMXUVPDFNTR-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C(C=O)C=1C(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 1.9
  • Topological Polar Surface Area: 39.2

4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029047105-1g
4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde
1805404-69-6 97%
1g
$1,475.10 2022-04-01

Additional information on 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde

Recent Advances in the Study of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde (CAS: 1805404-69-6)

4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde (CAS: 1805404-69-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the design of novel fungicides and enzyme inhibitors, owing to its unique chemical structure and reactivity. This research brief consolidates the latest findings on this compound, focusing on its synthesis, applications, and mechanistic insights.

A study published in the Journal of Agricultural and Food Chemistry (2023) explored the use of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde as a precursor for the development of next-generation fungicides. The research demonstrated that derivatives of this compound exhibit potent activity against Botrytis cinerea, a pathogenic fungus responsible for significant crop losses. The study employed a combination of molecular docking and in vitro assays to elucidate the binding interactions between the compound and fungal enzymes, providing a foundation for further optimization.

In the pharmaceutical domain, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) investigated the role of this aldehyde in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant Pseudomonas aeruginosa. The results indicated that the difluoromethyl and methoxy substituents play a critical role in enhancing membrane permeability and binding affinity, making this compound a promising scaffold for antibiotic development.

From a synthetic chemistry perspective, advancements in the preparation of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde have been reported in Organic Process Research & Development (2023). The study introduced a scalable, high-yield route using palladium-catalyzed cross-coupling reactions, addressing previous challenges related to regioselectivity and purity. This methodological improvement is expected to facilitate broader access to the compound for industrial and academic research.

Ongoing research is also exploring the potential of this compound in medicinal chemistry, particularly in the design of covalent inhibitors for kinases and proteases. Preliminary data from a 2024 preprint suggest that its reactive aldehyde group can form reversible Schiff bases with target proteins, offering a mechanism for selective inhibition. These findings underscore the versatility of 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde as a building block in drug discovery.

In conclusion, 4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde (CAS: 1805404-69-6) continues to attract attention for its multifaceted applications in agrochemical and pharmaceutical research. Recent studies have expanded our understanding of its synthetic accessibility, biological activity, and mechanistic potential, paving the way for future innovations. Further investigations into its derivatives and target interactions are warranted to fully exploit its therapeutic and agricultural value.

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